molecular formula C9H7NO2S B037887 3-Isothiocyanato-4-methylbenzoic acid CAS No. 114379-99-6

3-Isothiocyanato-4-methylbenzoic acid

Cat. No.: B037887
CAS No.: 114379-99-6
M. Wt: 193.22 g/mol
InChI Key: LPODZMBNYZGYRV-UHFFFAOYSA-N
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Description

3-Isothiocyanato-4-methylbenzoic acid is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their biological activity and are commonly found as degradation products of glucosinolates, which are secondary metabolites in plants, particularly those in the Brassicaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isothiocyanato-4-methylbenzoic acid can be synthesized through various methods. One common method involves the reaction of 3-amino-4-methylbenzoic acid with tetramethylthiuram disulfide in dimethylformamide (DMF). This reaction yields 3-N,N-dimethylthioureido-4-methylbenzoic acid, which upon thermolysis or treatment with acidic reagents, eliminates dimethylamine to form this compound .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide. more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method uses benign solvents and catalytic amounts of amine bases, making it a safer and more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanato-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Isothiocyanato-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isothiocyanato-4-methylbenzoic acid involves its ability to act as an electrophile, reacting with nucleophiles such as proteins and DNA. This reactivity can lead to the modification of cellular components, which may contribute to its biological activities. For example, its antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and interfere with essential enzymes .

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Comparison: 3-Isothiocyanato-4-methylbenzoic acid is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature can influence its reactivity and biological activity compared to other isothiocyanates. For instance, allyl isothiocyanate is known for its pungent flavor and antimicrobial properties, while benzyl isothiocyanate has been studied for its anticancer effects .

Properties

IUPAC Name

3-isothiocyanato-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-6-2-3-7(9(11)12)4-8(6)10-5-13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPODZMBNYZGYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 3-amino-4-methylbenzoic acid (0.23 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 26 hours. The obtained reaction mixture was dropwise added to a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) over a period of two minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the residue, ethyl acetate (6 mL) and water (1 mL) were added, and the organic layer was concentrated under reduced pressure to dryness to obtain 3-isothiocyanato-4-methylbenzoic acid as a ocher solid (0.26 g, yield: 91%, HPLC purity: 95%, HPLC retention time: 3.9 min). LC-MS ES-192 (retention time: 4.3 min, condition 1).
Quantity
0.26 mL
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reactant
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0.23 g
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0.51 mL
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1 mL
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1 mL
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solvent
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1.5 mL
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38 mg
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6 mL
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0.41 g
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reactant
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1 mL
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solvent
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Synthesis routes and methods II

Procedure details

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